Technical Whitepaper: Physicochemical Profiling of 1-(4-Bromo-2-chlorobenzyl)azetidine
Technical Whitepaper: Physicochemical Profiling of 1-(4-Bromo-2-chlorobenzyl)azetidine
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Molecular Weight Diagnostics, Structural Causality, and Thermodynamic Solubility Profiling
Executive Summary
1-(4-Bromo-2-chlorobenzyl)azetidine is a highly specialized, halogenated heterocyclic building block utilized in modern medicinal chemistry and drug discovery. Because poor solubility is a leading cause of attrition in preclinical development, understanding the exact physicochemical properties of this compound is critical for formulation, assay development, and lead optimization. This technical guide provides an in-depth analysis of its molecular identity, the mechanistic drivers of its solubility, and a self-validating experimental protocol for thermodynamic solubility determination.
Physicochemical Identity & Molecular Weight Diagnostics
The precise molecular weight of a compound dictates its molarity calculations for high-throughput screening (HTS) and stoichiometric ratios in synthetic chemistry. 1-(4-Bromo-2-chlorobenzyl)azetidine has a molecular formula of C10H11BrClN and an exact molecular weight of 260.56 g/mol [1].
Table 1: Core Physicochemical Properties
| Property | Value / Estimate |
| CAS Registry Number | 1877461-32-9 |
| Molecular Formula | C10H11BrClN |
| Molecular Weight | 260.56 g/mol |
| Estimated LogP | ~3.5 - 4.5 (Highly Lipophilic) |
| Estimated pKa (Basic) | ~8.5 - 9.0 (Azetidine Nitrogen) |
| Physical State | Solid / Oil (Dependent on salt form) |
Structural Drivers of Solubility
Solubility is not merely a static value; it is a dynamic property governed by molecular structure, ionization state, and solvent interactions. For 1-(4-Bromo-2-chlorobenzyl)azetidine, solubility is dictated by two competing structural elements:
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The Halogenated Benzyl Moiety (Lipophilic Driver): The inclusion of both a 4-bromo and a 2-chloro substituent on the phenyl ring significantly increases the compound's lipophilicity (LogP). Halogens increase the molecular volume and polarizability, which enhances hydrophobic interactions and crystal lattice energy. Consequently, this drives exceptional solubility in aprotic organic solvents (e.g., DMSO, Dichloromethane) but severely restricts neutral aqueous solubility.
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The Azetidine Ring (Ionizable Center): The four-membered azetidine ring contains a secondary/tertiary-like basic nitrogen. With an estimated pKa between 8.5 and 9.0, this nitrogen can be protonated in acidic environments (pH < 7). This ionization creates a cationic species, drastically reducing the LogD and enabling aqueous solubility via salt formation (e.g., hydrochloride salt).
Mechanistic pathways dictating the solubility of 1-(4-Bromo-2-chlorobenzyl)azetidine.
Table 2: Predicted Solubility Profile Matrix
| Solvent / Media | Predicted Solubility | Mechanistic Rationale |
| DMSO / DMF | High (>50 mg/mL) | Strong solvation of the lipophilic halogenated aromatic system. |
| Dichloromethane (DCM) | High (>50 mg/mL) | Favorable halogen-halogen and dispersive interactions. |
| Aqueous Buffer (pH 2.0) | Moderate to High | Protonation of the azetidine nitrogen forms a soluble cationic salt. |
| Aqueous Buffer (pH 7.4) | Poor (<10 µg/mL) | Compound exists primarily as a neutral, highly lipophilic free base. |
Standardized Experimental Protocol: Thermodynamic Solubility Profiling
In early-stage drug discovery, kinetic solubility (often measured via DMSO stock dilution) can overestimate true solubility due to supersaturation. For rigorous formulation and lead optimization of 1-(4-Bromo-2-chlorobenzyl)azetidine, Thermodynamic Equilibrium Solubility must be determined using the industry gold-standard "Shake-Flask Method"[2]. This method ensures the compound reaches a true equilibrium between the solid and solution phases[3].
Self-Validating Workflow: The Shake-Flask Method
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Step 1: Preparation of Saturated Suspension
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Weigh an excess amount of solid 1-(4-Bromo-2-chlorobenzyl)azetidine (e.g., 2-5 mg) into a 2 mL glass HPLC vial.
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Causality: An excess of solid is mandatory. If the solid completely dissolves, the solution is not saturated, and the resulting data will be invalid.
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Step 2: Buffer Addition & Initial pH Check
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Add 1.0 mL of the target solvent (e.g., Phosphate Buffered Saline, pH 7.4).
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Measure and record the initial pH of the suspension.
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Step 3: Equilibration
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Seal the vial and place it in a thermostatic shaker at 37°C (physiological temperature) or 25°C (ambient).
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Agitate at 300-500 RPM for 24 to 48 hours.
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Causality: Highly crystalline, lipophilic halogenated compounds often have slow dissolution kinetics. A 24-48 hour window ensures thermodynamic equilibrium is achieved[2].
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Step 4: Phase Separation
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Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes to pellet the undissolved solid.
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Caution: While a 0.22 µm PTFE syringe filter can be used, check for non-specific binding of the lipophilic compound to the filter membrane. Centrifugation is often preferred for highly lipophilic molecules to prevent artificial concentration drops.
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Step 5: Final pH Verification
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Measure the pH of the supernatant.
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Causality: The basic azetidine ring may alter the pH of unbuffered or weakly buffered solutions. The final pH must be reported alongside the solubility value to ensure reproducibility.
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Step 6: Quantification
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Dilute the supernatant appropriately in the mobile phase to prevent precipitation.
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Quantify the concentration using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS against a pre-established calibration curve of the compound in DMSO.
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Standardized shake-flask workflow for determining thermodynamic solubility.
References
- Chemsrc. "1-(4-Bromo-2-chlorobenzyl)azetidine | CAS#:1877461-32-9." Chemsrc Compound Database.
- Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Saturation Shake-Flask Method." Dissolution Technologies.
- Taylor & Francis. "A review of methods for solubility determination in biopharmaceutical drug characterization." Taylor & Francis Online.
